molecular formula C23H29FN6O B2964580 (3r,5r,7r)-adamantan-1-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021254-10-3

(3r,5r,7r)-adamantan-1-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2964580
CAS No.: 1021254-10-3
M. Wt: 424.524
InChI Key: IIQQRFZSTRDOSH-UHFFFAOYSA-N
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Description

(3r,5r,7r)-adamantan-1-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H29FN6O and its molecular weight is 424.524. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Adamantane derivatives have been explored for their anti-inflammatory and analgesic properties. For example, novel adamantane–tetrahydropyrimidine hybrids have been synthesized and evaluated for their anti-inflammatory activities, revealing that certain compounds in this category exhibit excellent and promising anti-inflammatory activities (Kalita et al., 2015). This suggests that the adamantan-1-yl group in the specified compound could contribute to potential anti-inflammatory applications.

Anticonvulsant Properties

Compounds featuring tetrazole and piperazine units have been investigated for their anticonvulsant activities. A study on novel triazinyl and pyrrolidinyl methanone derivatives highlighted their effectiveness as sodium channel blockers and anticonvulsant agents, with some compounds showing potent activity and high protective indexes compared to standard drugs (Malik & Khan, 2014). This indicates that the tetrazol-5-yl and piperazin-1-yl moieties in the compound of interest could be linked to anticonvulsant research applications.

Molecular Interaction Studies

The detailed study of molecular interactions, including receptor binding and inhibition, is a crucial area of research for compounds with potential therapeutic applications. For instance, research on adamantane and piperazine derivatives has focused on understanding their binding mechanisms to various receptors, which can inform the development of novel pharmacological agents (Shim et al., 2002). This aspect might be relevant for the compound , suggesting its utility in pharmacological and biochemical research, particularly in the context of drug design and receptor studies.

Antimicrobial and Antibacterial Activities

Adamantane and piperazine frameworks have been incorporated into compounds showing significant antimicrobial and antibacterial efficacy. A study on S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols demonstrated potent activity against a range of bacteria and pathogenic fungi, suggesting the potential of such structures in developing new antibacterial agents (Al-Abdullah et al., 2014).

Properties

IUPAC Name

1-adamantyl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN6O/c24-19-2-1-3-20(11-19)30-21(25-26-27-30)15-28-4-6-29(7-5-28)22(31)23-12-16-8-17(13-23)10-18(9-16)14-23/h1-3,11,16-18H,4-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQQRFZSTRDOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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